molecular formula C12H10ClNO B187103 2-Chloro-6-ethylquinoline-3-carbaldehyde CAS No. 436088-07-2

2-Chloro-6-ethylquinoline-3-carbaldehyde

Cat. No. B187103
CAS RN: 436088-07-2
M. Wt: 219.66 g/mol
InChI Key: LZEZPJQSBFVYGR-UHFFFAOYSA-N
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Description

2-Chloro-6-ethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been covered in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 2-chloroquinoline-3-carbaldehyde is planar with a slight bend in the formyl group out of the plane of the fused ring system .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde involves various reactions. These include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 219.67 g/mol.

Scientific Research Applications

Synthesis and Reactivity

Recent research has highlighted the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde and its analogs, including 2-chloro-6-ethylquinoline-3-carbaldehyde. These compounds are key in the synthesis of various quinoline ring systems and are used to construct fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018). An earlier review also covers the synthesis and reactions of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999, detailing the reactions of chloro- and aldehyde substituents and their application in synthesizing biologically important compounds (Abdel-Wahab & Khidre, 2012).

Applications in Corrosion Inhibition

A study on the corrosion inhibition properties of 2-chloroquinoline-3-carbaldehyde derivatives demonstrated their effectiveness as inhibitors for mild steel in hydrochloric acid solution. These derivatives showed excellent inhibition properties, with adsorption following the Langmuir adsorption model, and were found to behave as mixed-type inhibitors (Lgaz et al., 2017).

Green Synthetic Methods

The green synthetic methods and reactions of 2-chloroquinoline-3-carbaldehydes have been summarized, focusing on microwave, ultrasound, and grinding/solvent-free/water as solvent methods. These methods are instrumental in the production of biologically active compounds (Patel, Dholakia, & Patel, 2020).

Biological Applications

2-Chloroquinoline-3-carbaldehyde derivatives have been investigated for their potential as human AKT1 inhibitors, which could have implications in preventing complications of cancers. These derivatives were synthesized and evaluated theoretically for their inhibitory potential (Ghanei et al., 2016).

Antimicrobial and Antioxidant Activities

Studies on the synthesis and characterization of novel quinoline derivatives, including 2-chloroquinoline-3-carbaldehyde, have shown promising antimicrobial and antioxidant activities. These derivatives have been screened against various bacterial and fungal strains, exhibiting significant activity (Zeleke et al., 2020).

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-carbaldehyde is not explicitly mentioned in the available literature .

Safety and Hazards

The safety data sheet for 2-chloro-6-ethylquinoline-3-carbaldehyde indicates that it is for R&D use only and not for medicinal, household, or other use . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The future directions for the study of 2-chloroquinoline-3-carbaldehyde and related analogs could involve further exploration of their synthesis, reactions, and applications . The development in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity is a potential area of research .

properties

IUPAC Name

2-chloro-6-ethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZPJQSBFVYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389693
Record name 2-chloro-6-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436088-07-2
Record name 2-chloro-6-ethylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 436088-07-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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